{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid
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Overview
Description
{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid: is a boronic acid derivative with a thiophene ring and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid typically involves the following steps:
Boronic Acid Formation: : The thiophene ring is first functionalized with a boronic acid group using a suitable boron source, such as boronic acid or boronic ester.
Amine Introduction: : The amino group is introduced through a reaction with an amine source, such as ammonia or an amine derivative.
Protection of Amino Group: : The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted side reactions.
Oxidation: : The protected amino group is then oxidized to form the oxo group.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form the corresponding oxo group.
Reduction: : The oxo group can be reduced to form the corresponding amine.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: : Nucleophiles such as alcohols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding oxo derivative.
Reduction: : The major product is the corresponding amine derivative.
Substitution: : The major products include various boronic esters and boronic amides.
Scientific Research Applications
{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid has several scientific research applications:
Chemistry: : It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: : It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes.
Comparison with Similar Compounds
{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid is unique due to its specific structural features, such as the thiophene ring and the tert-butoxy group. Similar compounds include:
Boronic esters: : These compounds have similar boronic acid functionalities but differ in their substituents and applications.
Thiophene derivatives: : These compounds share the thiophene ring but may have different functional groups and properties.
Properties
IUPAC Name |
[5-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]thiophen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)8(12)6-4-5-7(17-6)11(14)15/h4-5,8,14-15H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCLMYFLJSVJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(C(=O)OC(C)(C)C)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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